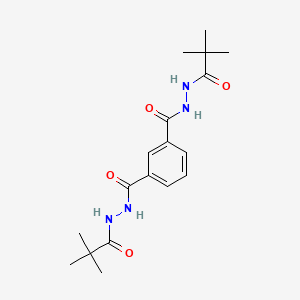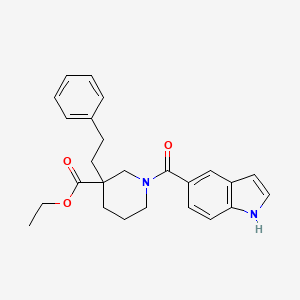![molecular formula C20H21F3N2O B6050996 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6050996.png)
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TAP-1, and it is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor.
Scientific Research Applications
2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential applications in various fields, including neuroscience, pain management, and drug development. One of the primary research applications of this compound is its role as a selective antagonist of TRPV1 receptors. TRPV1 receptors are involved in the transmission of pain signals, and the inhibition of these receptors has been shown to provide relief from pain.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide is based on its ability to selectively antagonize TRPV1 receptors. TRPV1 receptors are ion channels that are activated by various stimuli, including heat, acid, and capsaicin. The inhibition of these receptors by 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide results in the reduction of pain signals transmitted to the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide are primarily related to its role as a TRPV1 antagonist. This compound has been shown to reduce pain sensations in various animal models, and it has also been studied for its potential applications in the treatment of chronic pain conditions. Additionally, 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide has been shown to have anti-inflammatory properties, which may further contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for TRPV1 receptors. This allows researchers to study the specific effects of inhibiting these receptors without affecting other ion channels or receptors. However, one of the limitations of using this compound is its relatively low potency, which may require higher concentrations for effective inhibition of TRPV1 receptors.
Future Directions
There are several future directions for the research and development of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields, including pain management and drug development. Finally, the development of more potent TRPV1 antagonists based on the structure of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide may lead to the development of more effective pain management therapies.
Synthesis Methods
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide involves a multi-step process that includes the reaction of 2-(1-piperidinyl)-5-(trifluoromethyl)benzyl chloride with phenylacetic acid, followed by the reduction of the intermediate product with sodium borohydride. This process results in the formation of 2-phenyl-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]acetamide.
properties
IUPAC Name |
2-phenyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)16-9-10-18(25-11-5-2-6-12-25)17(14-16)24-19(26)13-15-7-3-1-4-8-15/h1,3-4,7-10,14H,2,5-6,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDMDPQBDUKOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2,5-difluorophenyl){1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6050929.png)
![1-sec-butyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6050953.png)
![2,4-dimethoxy-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6050963.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B6050974.png)
![2-bromo-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B6050975.png)
![4-(acetylamino)-N-{4-[(acetylamino)sulfonyl]phenyl}benzamide](/img/structure/B6050979.png)
![2-{1-(2-ethoxybenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6050989.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-(3-isoxazolylmethyl)-2-(1-piperidinyl)ethanamine](/img/structure/B6050992.png)
![N-cyclopropyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6051004.png)
![2-(cyclobutylcarbonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6051008.png)
![{1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6051012.png)